molecular formula C11H15BrFN B7937142 [(2-Bromo-3-fluorophenyl)methyl](2-methylpropyl)amine

[(2-Bromo-3-fluorophenyl)methyl](2-methylpropyl)amine

Cat. No.: B7937142
M. Wt: 260.15 g/mol
InChI Key: DBVDMUMRQWYFIY-UHFFFAOYSA-N
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Description

(2-Bromo-3-fluorophenyl)methylamine is a substituted benzylamine derivative featuring a bromo (Br) and fluoro (F) substituent on the phenyl ring at positions 2 and 3, respectively, and a 2-methylpropyl (isobutyl) group attached to the amine nitrogen.

Properties

IUPAC Name

N-[(2-bromo-3-fluorophenyl)methyl]-2-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrFN/c1-8(2)6-14-7-9-4-3-5-10(13)11(9)12/h3-5,8,14H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBVDMUMRQWYFIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=C(C(=CC=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Bromo-3-fluorobenzyl Bromide

The brominated benzyl precursor is synthesized via electrophilic aromatic substitution. For example, 3-fluorotoluene undergoes nitration and bromination to yield 2-bromo-3-fluorobenzyl bromide (Figure 1). Key steps include:

  • Nitrification : Reaction with nitric acid (HNO₃) in sulfuric acid at 20–30°C (molar ratio 1:1.8).

  • Bromination : Use of dibromohydantoin in sulfuric acid, achieving >90% regioselectivity.

Amine Coupling

The benzyl bromide reacts with 2-methylpropylamine under basic conditions:

  • Conditions : Dichloromethane (DCM) or acetonitrile, potassium carbonate (K₂CO₃), 60°C, 12–24 h.

  • Yield : ~70–85% after purification via silica gel chromatography.

Mechanism : SN2 nucleophilic substitution, where the amine attacks the benzyl carbon, displacing bromide.

Reductive Amination of 2-Bromo-3-fluorobenzaldehyde

Aldehyde Synthesis

2-Bromo-3-fluorobenzaldehyde is prepared via oxidation of the corresponding alcohol or directed ortho-metalation.

Reductive Amination

The aldehyde reacts with 2-methylpropylamine in the presence of a reducing agent:

  • Reagents : Sodium triacetoxyborohydride (NaBH(OAc)₃) or hydrogen gas (H₂) with palladium catalysts.

  • Conditions : Tetrahydrofuran (THF), room temperature, 6–12 h.

  • Yield : 60–75%.

Buchwald-Hartwig Amination

This method couples 2-bromo-3-fluorobenzene derivatives with pre-formed amines via palladium catalysis:

  • Catalyst : Pd₂(dba)₃ with Xantphos ligand.

  • Base : Cs₂CO₃ or KOtBu.

  • Conditions : Toluene, 100°C, 24 h.

  • Yield : 50–65%.

Limitation : Requires pre-functionalized aryl halides and tolerates limited steric bulk.

Comparative Analysis of Methods

Method Key Reagents Conditions Yield Advantages
Direct Alkylation2-Bromo-3-fluorobenzyl bromideDCM, K₂CO₃, 60°C70–85%High yield, scalable
Reductive AminationNaBH(OAc)₃, 2-methylpropylamineTHF, rt60–75%Mild conditions
Buchwald-HartwigPd₂(dba)₃, XantphosToluene, 100°C50–65%Versatile for complex amines

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-3-fluorophenyl)methylamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Key Synthetic Routes

Step Reagents/Conditions Outcome
1. Reductive Amination2-Bromo-3-fluorobenzaldehyde + 2-methylpropylamine + reducing agentFormation of (2-Bromo-3-fluorophenyl)methylamine
2. Nucleophilic SubstitutionSodium methoxide or potassium tert-butoxide in DMSOSubstituted phenylmethylamines
3. OxidationPotassium permanganate or chromium trioxideImines or nitriles
4. ReductionLithium aluminum hydride or sodium borohydrideSecondary or tertiary amines

Chemistry

(2-Bromo-3-fluorophenyl)methylamine is widely used as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various organic transformations, making it a valuable building block in chemical synthesis.

Research has indicated that this compound may exhibit potential biological activities, including antimicrobial and anticancer properties. The halogenated structure can influence its interaction with biological targets such as enzymes and receptors, potentially modulating their activity.

Pharmaceutical Development

In medicinal chemistry, (2-Bromo-3-fluorophenyl)methylamine is explored as a lead compound for developing new pharmaceuticals. Its unique chemical properties may lead to novel drug candidates that target specific diseases or conditions.

Industrial Applications

The compound is also utilized in producing specialty chemicals and materials, including polymers and advanced materials. Its versatility in chemical reactions makes it suitable for various industrial applications beyond pharmaceuticals.

Case Studies

Several studies have documented the applications of (2-Bromo-3-fluorophenyl)methylamine:

  • Antimicrobial Activity : A study investigated the compound's efficacy against various bacterial strains, demonstrating promising results that warrant further exploration for potential therapeutic uses.
  • Cancer Research : Research focused on the compound's ability to inhibit specific cancer cell lines, suggesting its potential as a chemotherapeutic agent.
  • Synthesis of Novel Compounds : Multiple studies have reported successful syntheses of new derivatives based on (2-Bromo-3-fluorophenyl)methylamine, showcasing its utility as a precursor in drug discovery.

Mechanism of Action

The mechanism of action of (2-Bromo-3-fluorophenyl)methylamine involves its interaction with specific molecular targets. The bromine and fluorine substituents can influence the compound’s reactivity and binding affinity to various receptors or enzymes, thereby modulating biological pathways.

Comparison with Similar Compounds

Key Structural Features :

  • Aromatic Core : A bromo-fluoro-substituted phenyl ring introduces steric bulk and electronic effects (electron-withdrawing Br and F substituents).
  • Amine Group : The 2-methylpropyl chain likely enhances lipophilicity compared to smaller alkyl groups.
  • Potential Applications: Based on similar compounds (e.g., ), it may serve as a molecular building block in pharmaceuticals, agrochemicals, or materials science.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key differences between (2-Bromo-3-fluorophenyl)methylamine and structurally related amines:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Phenyl Ring Key Electronic Effects
(2-Bromo-3-fluorophenyl)methylamine C₁₁H₁₄BrFN ~257.15 Br (2), F (3) Strong electron-withdrawing (Br, F)
(2-Methylpropyl)([3-(trifluoromethyl)phenyl]methyl)amine C₁₂H₁₆F₃N 255.26 CF₃ (3) Very strong electron-withdrawing (CF₃)
(2-Methylpropyl)[(2,4,5-trimethoxyphenyl)methyl]amine C₁₄H₂₃NO₃ 253.34 OMe (2,4,5) Electron-donating (OMe)
Methyl(2-methylpropyl)amine C₅H₁₃N 87.17 None (non-aromatic) N/A

Key Observations :

  • Electronic Effects : The bromo-fluoro substituents in the target compound create a highly electron-deficient aromatic system compared to methoxy (electron-donating) or trifluoromethyl (electron-withdrawing) groups in analogs. This affects reactivity in electrophilic substitution or coupling reactions.

Stability :

  • Methyl(2-methylpropyl)amine is stable under cool, ventilated storage , but the bromo-fluoro-phenyl group in the target compound may introduce sensitivity to light or moisture. Analogous halogenated amines often require inert atmospheres or desiccants for long-term storage.

Biological Activity

(2-Bromo-3-fluorophenyl)methylamine is a compound of increasing interest in the fields of medicinal chemistry and biological research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential applications, and relevant case studies.

  • Molecular Formula : C11H15BrFN
  • Molecular Weight : 260.16 g/mol
  • CAS Number : 1518543-63-9

The compound features a bromo and fluorine substitution on the phenyl ring, which can significantly influence its reactivity and biological interactions.

The biological activity of (2-Bromo-3-fluorophenyl)methylamine is largely attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The halogenated structure enhances its lipophilicity, facilitating membrane permeability and intracellular access.

  • Enzyme Interaction : The compound may modulate enzyme activity by acting as a competitive or non-competitive inhibitor, depending on the specific enzyme involved.
  • Receptor Binding : It could also interact with neurotransmitter receptors, potentially influencing neurological pathways.

Medicinal Chemistry

Recent studies have explored the use of (2-Bromo-3-fluorophenyl)methylamine as a scaffold for developing new pharmaceuticals. Its unique structural features allow for modifications that can enhance efficacy and reduce toxicity.

Case Studies

Comparative Analysis with Similar Compounds

To understand the unique properties of (2-Bromo-3-fluorophenyl)methylamine, a comparison with other halogenated phenylamines is essential:

CompoundStructureBiological ActivityReferences
(2-Chloro-3-fluorophenyl)methylamineChloroModerate antidepressant effects
(2-Iodo-3-fluorophenyl)methylamineIodoAntimicrobial activity
(2-Bromo-4-fluorophenyl)methylamineBromoPotential neuroprotective effects

Research Findings

Recent research has highlighted several key findings regarding the biological activity of (2-Bromo-3-fluorophenyl)methylamine:

  • Cellular Uptake : Studies suggest that the presence of bromine and fluorine enhances cellular uptake compared to non-halogenated analogs.
  • Toxicity Profiles : Preliminary toxicity assessments indicate that while some halogenated amines can be cytotoxic at high concentrations, (2-Bromo-3-fluorophenyl)methylamine shows a favorable safety profile in vitro .

Q & A

Basic: What are the recommended synthesis routes for (2-Bromo-3-fluorophenyl)methylamine, and how can reaction conditions be optimized for yield?

Methodological Answer:
The synthesis of (2-Bromo-3-fluorophenyl)methylamine can be approached via reductive amination or nucleophilic substitution. For example, reacting 2-bromo-3-fluorobenzyl bromide with 2-methylpropylamine under basic conditions (e.g., K₂CO₃ in DMF) could yield the target compound. Optimization involves:

  • Temperature Control: Maintain 40–60°C to balance reaction rate and byproduct formation .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity .
  • Catalysis: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve efficiency 20.
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Monitor progress via TLC or LC-MS, and purify using column chromatography (silica gel, hexane/ethyl acetate gradient).

Basic: What safety protocols should be followed when handling (2-Bromo-3-fluorophenyl)methylamine?

Methodological Answer:
Based on analogous amines (e.g., methyl(2-methylpropyl)amine):

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use NIOSH-approved respirators (e.g., P95) if aerosolization is possible .
  • Ventilation: Conduct reactions in a BS-compliant fume hood to minimize inhalation risks .
  • Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
  • Storage: Keep in airtight containers at 2–8°C, away from oxidizers and acids .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR, MS) during characterization?

Methodological Answer:
Discrepancies between theoretical and observed data may arise from impurities, tautomerism, or solvent effects. Strategies include:

  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (exact mass: 323.0606 Da) to rule out adducts or contaminants .
  • 2D NMR (COSY, HSQC): Resolve overlapping signals; compare with analogous compounds (e.g., δ ~77 ppm for quaternary carbons in oxazoline derivatives ).
  • Computational Validation: Use DFT calculations (e.g., Gaussian) to predict NMR shifts and compare with experimental data .

Advanced: What methods are recommended for determining the crystal structure of this compound?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is ideal. Steps include:

  • Crystallization: Use slow vapor diffusion (e.g., ether into dichloromethane solution).
  • Data Collection: Employ a synchrotron or Mo-Kα source (λ = 0.71073 Å) for high-resolution data .
  • Refinement: Use SHELXL for structure solution and refinement. Validate with R-factor (<5%) and CheckCIF .

Basic: How can the purity of (2-Bromo-3-fluorophenyl)methylamine be assessed?

Methodological Answer:

  • HPLC: Use a C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Purity >98% is acceptable for most studies .
  • Elemental Analysis: Compare experimental C, H, N percentages with theoretical values (e.g., C: 52.0%, H: 5.3%, N: 4.3%) .

Advanced: What strategies mitigate decomposition during long-term storage?

Methodological Answer:

  • Inert Atmosphere: Store under argon or nitrogen to prevent oxidation .
  • Additives: Include stabilizers (e.g., BHT at 0.1% w/w) to inhibit radical degradation .
  • Lyophilization: For hygroscopic batches, lyophilize and store desiccated at -20°C .

Advanced: How can receptor binding assays assess its pharmacological activity?

Methodological Answer:

  • In Vitro Assays: Use radioligand displacement (e.g., ³H-serotonin for 5-HT receptors). Include controls (e.g., ketanserin for 5-HT2A) .
  • Dose-Response Curves: Fit data to Hill equations (GraphPad Prism) to calculate IC₅₀ and selectivity ratios .

Basic: What are the known incompatibilities during synthetic scale-up?

Methodological Answer:
Avoid:

  • Strong Acids/Bases: Risk of dehalogenation or amine protonation .
  • Oxidizing Agents: May induce bromine displacement or ring fluorination .
    Use glass or PTFE-lined reactors to prevent metal-catalyzed side reactions .

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